![molecular formula C10H13IN4 B1374394 3-(Tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine CAS No. 1320267-01-3](/img/structure/B1374394.png)

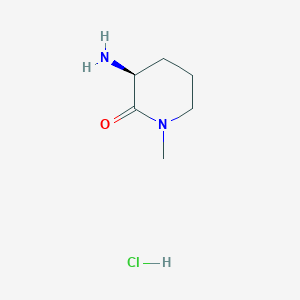

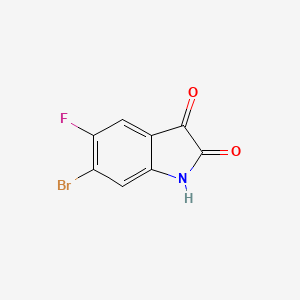

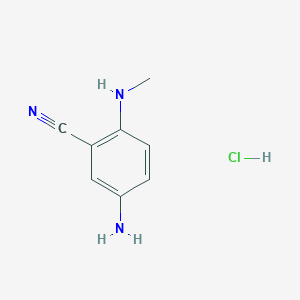

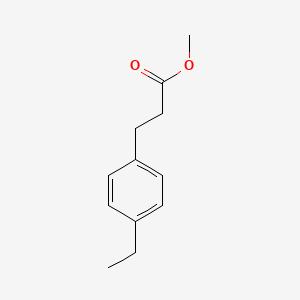

3-(Tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine

説明

3-(Tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine (TIAP) is an organoiodine compound that is used as a reagent in organic synthesis. It is a versatile reagent that can be used in a variety of syntheses, including the synthesis of heterocyclic compounds, nucleosides, and polymers. TIAP has also been studied for its potential applications in pharmaceuticals, biochemistry, and medical research.

科学的研究の応用

Synthesis and Characterization

Synthesis Techniques : A study by Justyna et al. (2017) describes a method for synthesizing imidazoazines, including compounds structurally related to 3-(Tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine, via flash vacuum thermolysis of tert-butylimines. The study provides insights into the efficiency and selectivity of this synthesis method (Justyna et al., 2017).

Chemical Reactivity : Research by Mironovich and Shcherbinin (2014) explores the reactivity of pyrazolo[5,1-c][1,2,4]triazine derivatives, closely related to the chemical structure of interest. This study contributes to understanding the chemical behavior of such compounds (Mironovich & Shcherbinin, 2014).

Microwave-Assisted Synthesis : Nikulnikov et al. (2009) discuss the use of tert-ButylIsocyanide in the Ugi reaction for the preparation of dihydropyrazolo[1,5-a]pyrazine derivatives under microwave irradiation, demonstrating a novel approach to synthesizing related compounds (Nikulnikov et al., 2009).

Applications in Biological and Medicinal Research

Antibacterial Activity : A study by Prasad (2021) details the synthesis of imidazo[1,2-a]pyrazin-6-yl derivatives and evaluates their antibacterial activity, highlighting the potential medicinal applications of compounds similar to this compound (Prasad, 2021).

Protection of Amines : Research conducted in 2020 examines the protection of secondary amine in substituted pyrazole derivatives, which is relevant for facilitating the synthesis of anticancer compounds. This study provides insights into green synthetic methodologies for such compounds (2020 Study).

Spectroscopic and Computational Studies

NMR Spectroscopy : The work of Teranishi et al. (1997) investigates the generation of imidazo[1,2-a]pyrazin-3-ones using variable-temperature NMR methods. This study contributes to understanding the structural and spectroscopic properties of related compounds (Teranishi et al., 1997).

Computational Analysis : A 2017 study by Cuenú et al. examines the molecular and supramolecular structure of a related compound using experimental and computational methods, providing valuable data for understanding the properties of similar chemical structures (Cuenú et al., 2017).

作用機序

Target of Action

Similar compounds, such as triazolo[4,3-a]pyrazine derivatives, have been found to exhibit antibacterial activities against both gram-positive and gram-negative bacteria strains .

Mode of Action

It can be inferred from related compounds that it may interact with bacterial cells, leading to their inhibition or destruction .

Biochemical Pathways

Based on the antibacterial activity of similar compounds, it can be inferred that it may interfere with essential biochemical pathways in bacteria, leading to their inhibition or death .

Result of Action

Based on the antibacterial activity of similar compounds, it can be inferred that it may lead to the inhibition or death of bacterial cells .

特性

IUPAC Name |

3-tert-butyl-1-iodoimidazo[1,5-a]pyrazin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13IN4/c1-10(2,3)9-14-7(11)6-8(12)13-4-5-15(6)9/h4-5H,1-3H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRFSFNTVWAKTSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=C2N1C=CN=C2N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13IN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

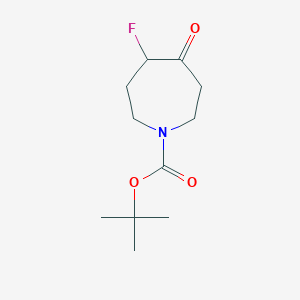

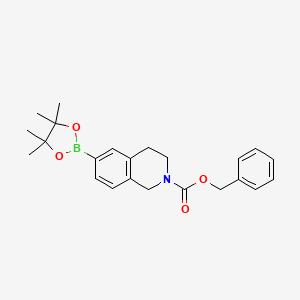

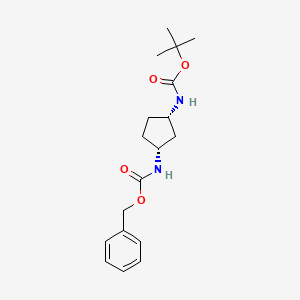

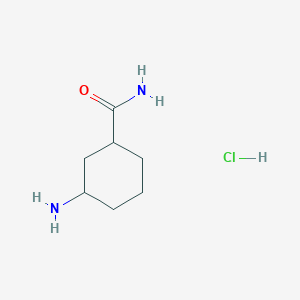

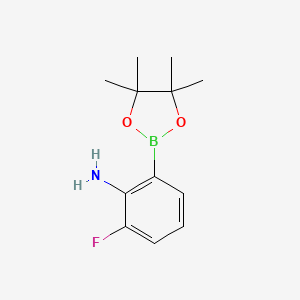

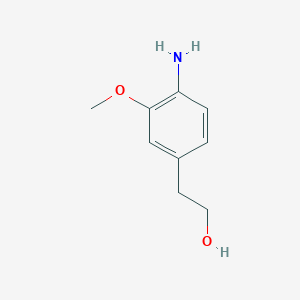

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

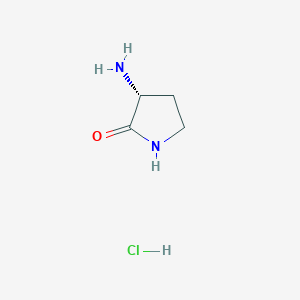

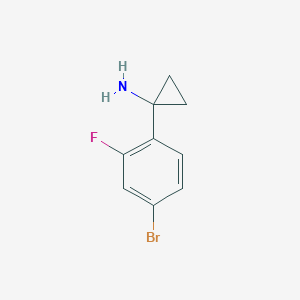

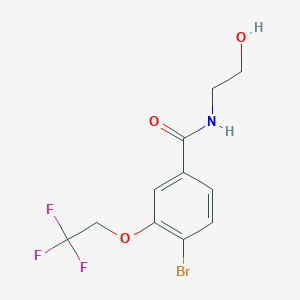

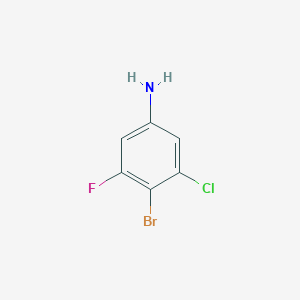

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。